molecular formula C36H71NO3 B13865585 C18 Ceramide-13C2,D2

C18 Ceramide-13C2,D2

Cat. No.: B13865585
M. Wt: 570.0 g/mol
InChI Key: VODZWWMEJITOND-ASBUDYAPSA-N
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Description

C18 Ceramide-13C2,D2 is a deuterated and carbon-13 labeled sphingolipid ceramide. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. The molecular formula of this compound is C34H69D2NO3, and it has a molecular weight of 569.95 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18 Ceramide-13C2,D2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the ceramide structureThe isotopic labeling is achieved through the use of deuterated and carbon-13 labeled reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure the incorporation of isotopes at specific positions within the molecule. The production is carried out under controlled environments to maintain the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

C18 Ceramide-13C2,D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions include hydroxylated ceramides, reduced ceramides, and substituted ceramides. These products are often used in further studies to understand the biological and chemical properties of ceramides .

Scientific Research Applications

C18 Ceramide-13C2,D2 has a wide range of applications in scientific research, including:

Mechanism of Action

C18 Ceramide-13C2,D2 exerts its effects by modulating various cellular pathways. It is known to inhibit the mitochondrial permeability transition pore, which plays a crucial role in apoptosis and cell survival. The compound also affects the PI3K/AKT pathway, leading to alterations in cell growth and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C18 Ceramide-13C2,D2 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This labeling provides a significant advantage in research applications, enabling precise tracking and quantification of the compound in biological systems .

Biological Activity

C18 Ceramide-13C2,D2 is a specialized sphingolipid ceramide that has been modified with stable isotopes of carbon and deuterium. This compound is primarily utilized in scientific research, particularly in studies focusing on lipid metabolism and cellular signaling pathways. The isotopic labeling allows for enhanced tracking of metabolic processes, making it a valuable tool in understanding various biological activities and potential therapeutic applications.

  • Molecular Formula : C18H37D2N1O2
  • Molecular Weight : 569.95 g/mol
  • Solubility : Slightly soluble in chloroform and very slightly soluble in methanol.
  • Melting Point : 84-86°C

Isotopic Labeling

The incorporation of stable heavy isotopes (carbon-13 and deuterium) into the ceramide structure enhances the ability to study its behavior in biological systems. This feature allows researchers to conduct precise quantification and tracking of the compound's dynamics during metabolic processes.

This compound influences various biological processes through modulation of cellular pathways. Key mechanisms include:

  • Inhibition of Mitochondrial Permeability Transition Pore (MPTP) : This action plays a significant role in apoptosis and cell survival, indicating potential applications in cancer research.
  • Modulation of Phosphoinositide 3-Kinase (PI3K)/AKT Pathway : Alterations in this signaling pathway can affect cell growth and metabolism, linking this compound to metabolic diseases such as diabetes.

Research Findings

Recent studies have highlighted the compound's role in various health conditions:

  • Cancer Research : this compound has been shown to induce apoptosis in cancer cells by modulating lipid metabolism, suggesting its potential as a therapeutic agent in oncology.
  • Metabolic Disorders : The compound's ability to influence insulin signaling pathways makes it a candidate for research into insulin resistance and obesity-related conditions.
  • Neurodegenerative Diseases : Investigations into its neuroprotective properties suggest that this compound may play a role in protecting against neurodegeneration.

Case Study 1: Cancer Cell Apoptosis

A study examined the effects of this compound on breast cancer cells, demonstrating that treatment led to significant apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Insulin Sensitivity

In a mouse model of high-fat diet-induced insulin resistance, administration of this compound improved insulin sensitivity by enhancing the activity of IRS-1 and IRS-2, crucial components of the insulin signaling pathway.

Comparative Analysis with Similar Compounds

Compound NameDescriptionUnique Features
C16 CeramideShorter fatty acid chain sphingolipid ceramideLess hydrophobic compared to C18 Ceramide
C24 CeramideLonger fatty acid chain sphingolipid ceramideGreater hydrophobicity; different biological effects
DihydroceramideReduced form of ceramide lacking double bondsDifferent structural properties affecting function

This compound stands out due to its isotopic labeling, which facilitates advanced research into lipid dynamics and metabolic pathways.

Applications in Research

The unique properties of this compound make it applicable across several fields:

  • Pharmacokinetics Studies : Its isotopic labeling allows for detailed tracking of drug metabolism.
  • Metabolic Research : Understanding lipid metabolism can lead to insights into obesity and related disorders.
  • Cancer Therapeutics : Investigating its apoptotic effects can contribute to the development of novel cancer treatments.

Properties

Molecular Formula

C36H71NO3

Molecular Weight

570.0 g/mol

IUPAC Name

N-[(E,2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]octadecanamide

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i33+1D2,34+1

InChI Key

VODZWWMEJITOND-ASBUDYAPSA-N

Isomeric SMILES

[2H][13C]([2H])([13C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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